![molecular formula C11H16N2 B177651 3-(Piperidin-4-ylmethyl)pyridine CAS No. 148148-60-1](/img/structure/B177651.png)
3-(Piperidin-4-ylmethyl)pyridine
Overview
Description
3-(Piperidin-4-ylmethyl)pyridine is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The method proposed combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Scientific Research Applications
Synthesis and Pharmacological Applications
Piperidines, including “3-(Piperidin-4-ylmethyl)pyridine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature covers intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
LSD1 Inhibition
“3-(Piperidin-4-ylmethoxy)pyridine” containing compounds have been found to be potent inhibitors of Lysine Specific Demethylase 1 (LSD1) . LSD1 is responsible for maintaining balanced methylation levels at histone H3 lysine 4 (H3K4). LSD1 is a drug target for certain cancers, due to important functions of methylated H3K4 or LSD1 overexpression .
Cancer Therapeutics
Due to their ability to inhibit LSD1, “3-(Piperidin-4-ylmethoxy)pyridine” containing compounds can be used in the treatment of certain cancers . These compounds can increase cellular H3K4 methylation and strongly inhibit proliferation of several leukemia and solid tumor cells .
Drug Design
Piperidine-containing compounds, including “3-(Piperidin-4-ylmethoxy)pyridine”, represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biological Evaluation
The pharmaceutical applications of synthetic and natural piperidines, including “3-(Piperidin-4-ylmethoxy)pyridine”, have been covered in recent scientific advances . This includes the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Selectivity Against Monoamine Oxidase A and B
“3-(Piperidin-4-ylmethoxy)pyridine” containing compounds exhibited high selectivity (>160×) against related monoamine oxidase A and B . This selectivity makes these compounds particularly useful in the development of targeted therapies .
Mechanism of Action
Target of Action
The primary target of 3-(Piperidin-4-ylmethyl)pyridine is Lysine Specific Demethylase 1 (LSD1) . LSD1 is an enzyme that maintains balanced methylation levels at histone H3 lysine 4 (H3K4), playing crucial roles in gene expression regulation and cancer initiation .
Mode of Action
3-(Piperidin-4-ylmethyl)pyridine interacts with LSD1 as a potent inhibitor . It exhibits high selectivity against related monoamine oxidase A and B . Enzyme kinetics and docking studies suggest that these compounds are competitive inhibitors against a dimethylated H3K4 substrate .
Biochemical Pathways
The compound affects the biochemical pathway involving LSD1 and histone H3 lysine 4 (H3K4). LSD1 is responsible for demethylating H3K4me1 and H3K4me2, thus counteracting the enzyme function of Mixed Lineage Leukemia (MLL), which can methylate H3K4 .
Pharmacokinetics
The compound’s potent inhibition of lsd1, with ki values as low as 29 nm, suggests a high degree of binding affinity .
Result of Action
The potent LSD1 inhibitors, such as 3-(Piperidin-4-ylmethyl)pyridine, can increase cellular H3K4 methylation . They strongly inhibit the proliferation of several leukemia and solid tumor cells with EC50 values as low as 280 nM, while they have negligible effects on normal cells .
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests a promising future for the development of new drugs and therapies using piperidine derivatives, including 3-(Piperidin-4-ylmethyl)pyridine.
properties
IUPAC Name |
3-(piperidin-4-ylmethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-11(9-13-5-1)8-10-3-6-12-7-4-10/h1-2,5,9-10,12H,3-4,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZYSWQNXOXYBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-4-ylmethyl)pyridine | |
CAS RN |
148148-60-1 | |
Record name | 3-(piperidin-4-ylmethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.